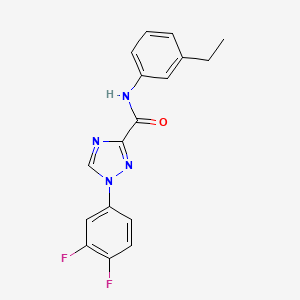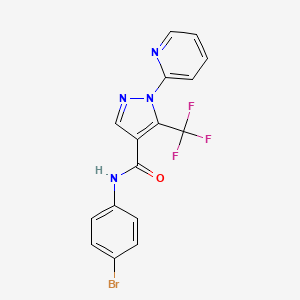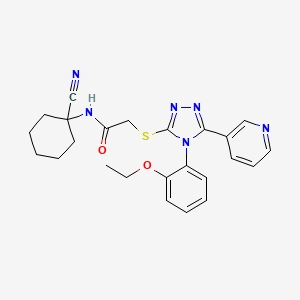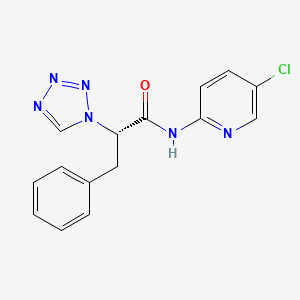
Rel-(1R,2S)-2-chlorocyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2S)-2-chlorocyclopentan-1-amine is a chiral amine with a cyclopentane ring substituted with a chlorine atom at the second position and an amine group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-chlorocyclopentan-1-amine typically involves the use of chiral catalysts to achieve the desired stereochemistry. One common method is the diastereodivergent asymmetric Michael-alkylation reaction. This reaction uses chiral N,N’-dioxide/metal complexes as catalysts to achieve high yields and diastereoselectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and the use of chiral catalysts are likely to be employed to ensure the production of the desired enantiomer in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2S)-2-chlorocyclopentan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include azides, nitriles, and other substituted cyclopentanes.
Oxidation Reactions: Products include imines and oximes.
Reduction Reactions: Products include secondary amines and amides.
Aplicaciones Científicas De Investigación
Rel-(1R,2S)-2-chlorocyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and intermediates
Mecanismo De Acción
The mechanism of action of Rel-(1R,2S)-2-chlorocyclopentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Rel-(1R,2S)-2-chlorocyclopentan-1-amine can be compared with other similar compounds, such as:
Rel-(1R,2S)-2-chlorocyclohexan-1-amine: Similar structure but with a six-membered ring.
Rel-(1R,2S)-2-chlorocyclopropan-1-amine: Similar structure but with a three-membered ring.
Rel-(1R,2S)-2-chlorocyclobutan-1-amine: Similar structure but with a four-membered ring.
The uniqueness of this compound lies in its specific ring size and stereochemistry, which can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C5H10ClN |
|---|---|
Peso molecular |
119.59 g/mol |
Nombre IUPAC |
(1R,2S)-2-chlorocyclopentan-1-amine |
InChI |
InChI=1S/C5H10ClN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2/t4-,5+/m0/s1 |
Clave InChI |
ZRECJZKXOKWRRT-CRCLSJGQSA-N |
SMILES isomérico |
C1C[C@H]([C@H](C1)Cl)N |
SMILES canónico |
C1CC(C(C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363043.png)
![6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363046.png)
![1',1''-Dimethyl-5-fluoro-3'-(2-thienyl)-3''-(2-thienylmethylene)-1,2-dihydro-dispiro[indole-3,5'-pyrrolidine-4',5''-piperidine]-2,4''-dione](/img/structure/B13363047.png)
![methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B13363048.png)
![1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13363051.png)


![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide](/img/structure/B13363066.png)
![(5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13363078.png)
![Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol](/img/structure/B13363094.png)

